molecular formula C17H13N3O3 B11709851 (2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide

(2E)-2-(benzoylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B11709851
M. Wt: 307.30 g/mol
InChI Key: ZHGRZOWQGUSCBU-LVZFUZTISA-N
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Description

(2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE typically involves the condensation of a chromene derivative with a phenylformamide derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, and dichloromethane. The reaction temperature is generally maintained between 50°C and 100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as Lewis acids or bases, can further improve the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

(2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE
  • (2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXYLIC ACID
  • (2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXYLATE

Uniqueness

(2E)-2-[(PHENYLFORMAMIDO)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

(2E)-2-(benzoylhydrazinylidene)chromene-3-carboxamide

InChI

InChI=1S/C17H13N3O3/c18-15(21)13-10-12-8-4-5-9-14(12)23-17(13)20-19-16(22)11-6-2-1-3-7-11/h1-10H,(H2,18,21)(H,19,22)/b20-17+

InChI Key

ZHGRZOWQGUSCBU-LVZFUZTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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